盐酸 N-丙基-2-苯乙胺

描述

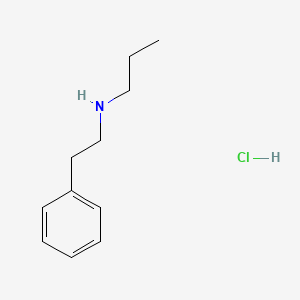

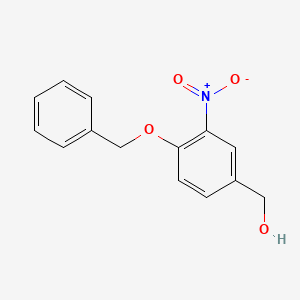

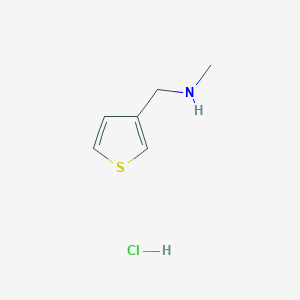

“N-propyl-2-phenylethylamine hydrochloride” is a derivative of phenethylamine, a natural monoamine alkaloid . It’s a compound that has a phenethylamine backbone, meaning it’s formed by replacing one or more hydrogen atoms in the phenethylamine core structure with substituents .

Molecular Structure Analysis

Phenethylamine, the core structure, is a primary amine. The amino-group is attached to a benzene ring through a two-carbon, or ethyl group . The specific molecular structure of “N-propyl-2-phenylethylamine hydrochloride” would include additional modifications to this base structure.Chemical Reactions Analysis

Phenethylamine and its derivatives are known to undergo various chemical reactions. For instance, phenethylamine has been shown to react with ninhydrin to form a benzo-fused spiroheterocyclic, a pyrrole, a 2-amino-1,3-indandione dimerisation-dehydrogenation product, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-propyl-2-phenylethylamine hydrochloride” would be similar to those of phenethylamine. Phenethylamine is a colourless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether . Its density is 0.964 g/ml and its boiling point is 195 °C .科学研究应用

合成和 SAR 研究

- 盐酸 N-丙基-2-苯乙胺衍生物已被合成并分析其构效关系 (SAR)。这些研究有助于了解类似化合物的化学和药理学特性,可能导致发现新的 σ1 配体,这在神经科学研究中很重要 (Nakazato et al., 1999)。

神经药理学和神经化学特性

- 研究已将 N-丙基-2-苯乙胺作为前药检查其对哺乳动物中枢神经系统的影响。这包括研究其对神经递质水平的影响,从而深入了解神经药理学机制 (Rao et al., 1987)。

癌症研究中的潜力

- 盐酸 N-丙基-2-苯乙胺的某些衍生物已显示出对多种人类肿瘤细胞系具有显着的细胞毒性,表明在癌症研究中具有潜在应用 (Dimmock et al., 1998)。

代谢和毒理学特性研究

- 已经对 N-丙基-2-苯乙胺衍生物的代谢和毒性进行了研究,这对于了解它们的安全性概况和治疗潜力至关重要 (Dimmock et al., 2003)。

氘代和分解代谢的研究

- 研究氘代对 β-苯乙胺(一种相关化合物)分解代谢的影响对理解 N-丙基-2-苯乙胺衍生物的代谢和药代动力学具有重要意义 (Dyck et al., 1986)。

作用机制

Target of Action

N-propyl-2-phenylethylamine hydrochloride, also known as (2-phenylethyl)(propyl)amine hydrochloride, is a derivative of phenethylamine . Phenethylamine primarily targets trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with other targets such as primary amine oxidase and trypsin-1 and trypsin-2 .

Mode of Action

Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in the regulation of neurotransmitter release and reuptake, affecting the overall neurotransmission process.

Pharmacokinetics

The pharmacokinetic properties of phenethylamine involve its metabolism primarily by monoamine oxidase B (MAO-B) . Other enzymes such as MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 are also involved . The compound is excreted through the kidneys .

安全和危害

Phenethylamine and its derivatives can pose safety hazards. Phenethylamine is classified as a combustible liquid that is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle these compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

未来方向

Research into phenethylamines and their derivatives continues to be a vibrant field, with potential applications in medicinal chemistry . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

属性

IUPAC Name |

N-(2-phenylethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-2-9-12-10-8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTVSGWMCPAPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)

![4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3076847.png)

![4-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B3076891.png)